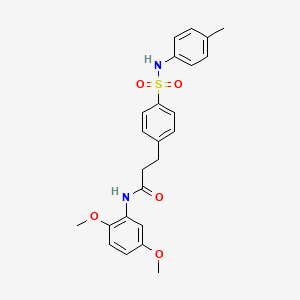
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide, also known as DASB, is a chemical compound that has been widely used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used to study the serotonin transporter (SERT) in the brain.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide has been widely used in scientific research to study the serotonin transporter (SERT) in the brain. SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This compound is a selective inhibitor of SERT, which means that it binds specifically to SERT and prevents the reuptake of serotonin. This allows researchers to study the role of serotonin in various physiological and pathological conditions.
Mechanism of Action
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide binds to the SERT protein and prevents the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This increases the concentration of serotonin in the synaptic cleft, which can activate serotonin receptors on the postsynaptic neuron. This activation can lead to various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, which can lead to increased activation of serotonin receptors. This activation can lead to various physiological effects, such as changes in mood, appetite, and sleep. This compound has also been shown to have potential therapeutic effects in conditions such as depression, anxiety, and obsessive-compulsive disorder.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide has several advantages for lab experiments. It is a selective inhibitor of SERT, which means that it binds specifically to SERT and does not affect other neurotransmitter transporters. This allows researchers to study the role of serotonin in various physiological and pathological conditions. However, this compound also has some limitations. It has a short half-life, which means that it is rapidly metabolized and excreted from the body. This can make it difficult to study the long-term effects of this compound in vivo.
Future Directions
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide. One direction is to study the long-term effects of this compound in vivo. This could involve the use of sustained-release formulations or the development of new compounds that have a longer half-life. Another direction is to study the role of serotonin in various pathological conditions, such as depression, anxiety, and obsessive-compulsive disorder. This could involve the use of animal models or clinical trials in humans. Overall, the study of this compound and its effects on serotonin transporters has the potential to lead to new therapies for various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide involves several steps. The first step is the synthesis of 2,5-dimethoxyphenethylamine, which is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide. This sulfonamide is then reacted with 4-bromobenzaldehyde to form the final product, this compound.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-17-4-9-19(10-5-17)26-32(28,29)21-12-6-18(7-13-21)8-15-24(27)25-22-16-20(30-2)11-14-23(22)31-3/h4-7,9-14,16,26H,8,15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCICJJBWHQZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7708311.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708317.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708320.png)
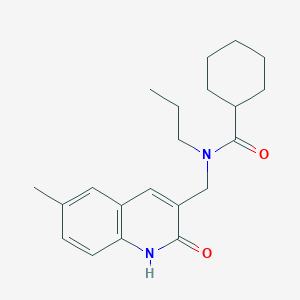
![N-(3-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708339.png)
![N-[5-(ethylsulfamoyl)-2-methoxyphenyl]benzamide](/img/structure/B7708343.png)
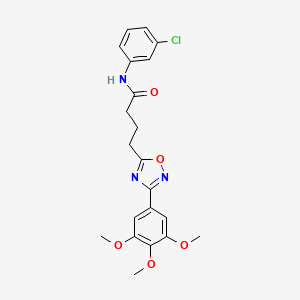
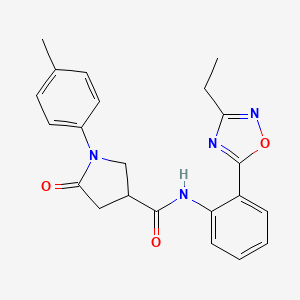
![3-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708356.png)

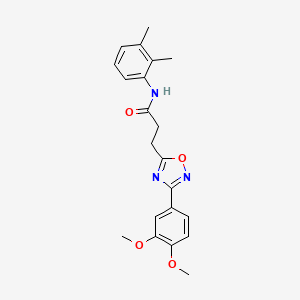
![2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708385.png)
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7708395.png)
